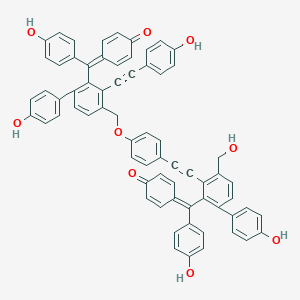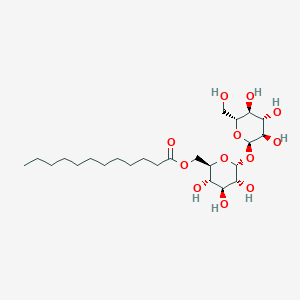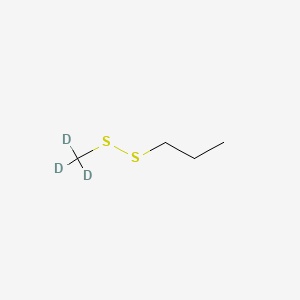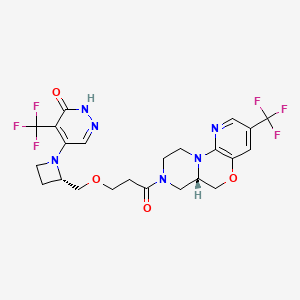
E3 Ligase Ligand-linker Conjugate 17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 17 is a heterobifunctional molecule designed for targeted protein degradation. It consists of a ligand that binds to a specific protein of interest, a linker, and a ligand that binds to an E3 ubiquitin ligase. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which has gained significant attention for its potential in drug discovery and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 17 involves several steps. Initially, the ligand for the protein of interest and the ligand for the E3 ligase are synthesized separately. These ligands are then connected via a linker. The synthetic routes often involve:
Condensation Reactions: To form the core structures of the ligands.
Alkylation Reactions: To introduce functional groups necessary for binding.
Coupling Reactions: To attach the linker to the ligands.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process includes:
Optimization of Reaction Conditions: To ensure high yield and purity.
Purification Techniques: Such as chromatography to isolate the final product.
Quality Control: To verify the compound’s structure and functionality.
Análisis De Reacciones Químicas
Types of Reactions
E3 Ligase Ligand-linker Conjugate 17 undergoes various chemical reactions, including:
Oxidation: To modify the functional groups on the ligands.
Reduction: To stabilize the compound.
Substitution: To introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Catalysts: Such as palladium on carbon for coupling reactions.
Major Products
The major products formed from these reactions are typically the modified ligands and the final conjugate, which is then purified and characterized .
Aplicaciones Científicas De Investigación
E3 Ligase Ligand-linker Conjugate 17 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool for studying protein degradation pathways.
Biology: Employed in the investigation of cellular processes and protein interactions.
Medicine: Explored for its potential in developing targeted therapies for diseases such as cancer.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
E3 Ligase Ligand-linker Conjugate 17 functions by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for maintaining protein homeostasis in cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other PROTACs that utilize different E3 ligases, such as:
- Cereblon-based PROTACs
- Von Hippel-Lindau-based PROTACs
- MDM2-based PROTACs
Uniqueness
E3 Ligase Ligand-linker Conjugate 17 is unique due to its specific ligand-linker combination, which provides distinct binding affinities and degradation efficiencies compared to other PROTACs. This uniqueness allows for tailored applications in various research and therapeutic contexts .
Propiedades
Fórmula molecular |
C27H37N5O6 |
|---|---|
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H37N5O6/c33-14-16-38-15-13-29-9-11-30(12-10-29)18-19-5-7-31(8-6-19)20-1-2-21-22(17-20)27(37)32(26(21)36)23-3-4-24(34)28-25(23)35/h1-2,17,19,23,33H,3-16,18H2,(H,28,34,35) |
Clave InChI |
CUKAWCHYNUCFBU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCN(CC5)CCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)



![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)


![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)



![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)
